molecular formula C19H20FN3O3 B4556387 ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate

ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate

Cat. No.: B4556387
M. Wt: 357.4 g/mol
InChI Key: IVLKRZQQYCJAKH-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate (ID: 8563-0517) is a pyrazolo[1,5-a]pyrimidinone derivative with a molecular formula of C₁₉H₂₀FN₃O₃ and a molecular weight of 357.38 g/mol. The compound features a 4-fluorophenyl substituent at position 3, methyl groups at positions 2 and 5, and an ethyl propanoate side chain at position 6 of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

Properties

IUPAC Name

ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-4-26-16(24)10-9-15-11(2)21-18-17(12(3)22-23(18)19(15)25)13-5-7-14(20)8-6-13/h5-8,22H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLKRZQQYCJAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrazolo[1,5-a]pyrimidinone Class
Compound Y020-2020
  • Structure : 6-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Molecular Formula : C₂₂H₂₀ClN₃O₂
  • Molecular Weight : 393.87 g/mol
  • Key Substituents: 2-Chlorophenylmethyl at position 6 (vs. ethyl propanoate in 8563-0517). 4-Methoxyphenyl at position 3 (vs. 4-fluorophenyl in 8563-0517).
  • Availability: Limited to 3 mg, suggesting restricted accessibility for extensive testing .

Comparison :

  • Electronic Effects : The 4-methoxyphenyl group in Y020-2020 is electron-donating (due to the methoxy group), whereas the 4-fluorophenyl group in 8563-0517 is electron-withdrawing. This difference may influence binding interactions in biological targets.
  • Lipophilicity: The 2-chlorophenylmethyl substituent in Y020-2020 increases molecular weight and likely lipophilicity compared to the ethyl propanoate group in 8563-0515. This could affect membrane permeability and metabolic stability.
  • Synthetic Accessibility : The lower availability of Y020-2020 (3 mg vs. 14 mg) may reflect synthetic challenges or instability .
Compound MK85 ()
  • Structure : 3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one)
  • Key Substituents: 3,5-Bis(trifluoromethyl)phenyl at position 3 (vs. 4-fluorophenyl in 8563-0517). Hexahydro ring system (vs. dihydropyrimidinone in 8563-0517).
  • Synthetic Route: Prepared via condensation of 3-oxo-3-(thiophen-2-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .

Comparison :

  • Ring Saturation : The hexahydro ring in MK85 may improve solubility compared to the unsaturated core of 8563-0517.
Compounds with Divergent Cores but Overlapping Substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core Structure: Imidazo[1,2-a]pyridine (vs. pyrazolo[1,5-a]pyrimidinone in 8563-0517).
  • Key Features: 4-Nitrophenyl (strong electron-withdrawing) and cyano groups. Melting point: 243–245°C, suggesting high crystallinity. Spectroscopic data (1H/13C NMR, IR, MS) available for structural validation .

Comparison :

  • Functional Groups : The nitro group in this compound is more polar than the 4-fluorophenyl group in 8563-0517, likely reducing cell permeability.
  • Core Rigidity: The imidazo[1,2-a]pyridine core may offer distinct conformational preferences compared to pyrazolo[1,5-a]pyrimidinones.

Data Table: Structural and Physicochemical Comparison

Compound ID Core Structure Molecular Weight (g/mol) Key Substituents Availability
8563-0517 Pyrazolo[1,5-a]pyrimidinone 357.38 4-Fluorophenyl, ethyl propanoate 14 mg
Y020-2020 Pyrazolo[1,5-a]pyrimidinone 393.87 4-Methoxyphenyl, 2-chlorophenylmethyl 3 mg
MK85 Hexahydro-pyrazolo[1,5-a]pyrimidinone N/A 3,5-Bis(trifluoromethyl)phenyl N/A
Compound 1l Imidazo[1,2-a]pyridine 513.51 4-Nitrophenyl, cyano, diethyl carboxylate N/A

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance metabolic stability but may reduce solubility.

Structural Diversity :

  • Saturation (e.g., MK85’s hexahydro ring) and core flexibility (e.g., imidazo[1,2-a]pyridine in ) offer avenues to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate

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